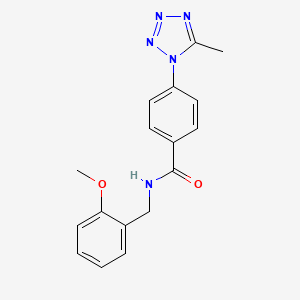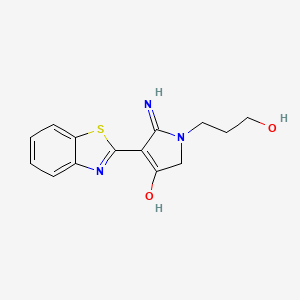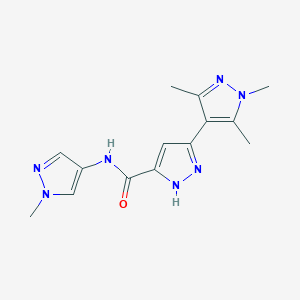
N-cyclopropyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNOS
CAS Number: 87503-54-6
This compound belongs to the class of isoindoline derivatives and features a cyclopropyl group attached to an isoindoline ring. Its synthesis and applications are intriguing, so let’s explore further!
Preparation Methods
Industrial Production:: Unfortunately, information on large-scale industrial production methods for N-cyclopropyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide remains scarce. It is likely that research and development in this area are ongoing.
Chemical Reactions Analysis
Reactivity:: This compound may undergo several types of reactions:
Oxidation: Oxidative processes can modify the isoindoline ring or the cyclopropyl group.
Reduction: Reduction reactions may target the carbonyl groups or disulfide bonds.
Substitution: Substituents on the cyclopropyl or isoindoline ring can be replaced.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products:: The specific products formed depend on the reaction conditions and substituents present. Isolation and characterization of these products would require further investigation.
Scientific Research Applications
Chemistry::
Building Blocks: Researchers use isoindoline derivatives as building blocks for more complex molecules.
Medicinal Chemistry: Isoindoline-based compounds may exhibit interesting pharmacological properties.
Biological Studies: Investigating the effects of this compound on cellular processes.
Drug Discovery: Screening for potential drug candidates.
Materials Science: Isoindoline derivatives can contribute to novel materials with unique properties.
Mechanism of Action
The precise mechanism by which N-cyclopropyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular functions.
Comparison with Similar Compounds
Properties
Molecular Formula |
C14H14N2O3 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
N-cyclopropyl-3-(1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C14H14N2O3/c17-12(15-9-5-6-9)7-8-16-13(18)10-3-1-2-4-11(10)14(16)19/h1-4,9H,5-8H2,(H,15,17) |
InChI Key |
NLFAKBXBJXURKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-butyl-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B12163134.png)
![N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B12163135.png)
![4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B12163139.png)

![Methyl 5-benzyl-2-({[4-(pyrimidin-2-ylamino)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B12163153.png)

![4-butyl-8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B12163174.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12163191.png)
![N-[2-(pyridin-2-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B12163194.png)
![N-[1-(propan-2-yl)-1H-indol-4-yl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12163196.png)
![2-[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)ethan-1-one](/img/structure/B12163203.png)
![2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B12163210.png)


